molecular formula C19H27N3O3 B267427 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Número de catálogo B267427
Peso molecular: 345.4 g/mol
Clave InChI: QBFDXCDXQLLLMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

Mecanismo De Acción

TAK-659 binds to the active site of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. The inhibition of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also leads to the disruption of the tumor microenvironment, including the inhibition of cytokine production and the recruitment of immune cells.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and migration of B-cells, leading to a reduction in tumor burden. In addition, TAK-659 has been shown to modulate the immune system, including the activation of T-cells and natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, TAK-659 has some limitations, including its relatively low solubility and potential for off-target effects.

Direcciones Futuras

There are several potential future directions for the development of TAK-659 and other 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors. One area of focus is the development of combination therapies, including the combination of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors with other targeted therapies or immunotherapies. Another area of interest is the development of predictive biomarkers for patient selection and monitoring of treatment response. Finally, there is a need for further research into the mechanisms of resistance to 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors, and the development of strategies to overcome this resistance.

Métodos De Síntesis

TAK-659 can be synthesized using a multistep process that involves the reaction of various starting materials, including 4-aminobenzamide, cyclohexyl isocyanate, and tetrahydrofuran. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide activity and inducing apoptosis in B-cells. In addition, TAK-659 has demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

Nombre del producto

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Fórmula molecular

C19H27N3O3

Peso molecular

345.4 g/mol

Nombre IUPAC

4-(cyclohexylcarbamoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H27N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h8-11,15,17H,1-7,12-13H2,(H,20,23)(H2,21,22,24)

Clave InChI

QBFDXCDXQLLLMO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

SMILES canónico

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.